

An In-Depth Technical Guide to Tetracosamethyl-cyclododecasiloxane

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Compound of Interest		
Compound Name:	Undecasiloxane, tetracosamethyl-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and known biological activities of Tetracosamethyl-cyclododecasiloxane. The information is presented to support research and development efforts in the fields of pharmacology and materials science.

Molecular Structure and Properties

Tetracosamethyl-cyclododecasiloxane is a cyclic siloxane compound. Its structure consists of a twelve-membered ring of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom.

The molecular and physical properties of Tetracosamethyl-cyclododecasiloxane are summarized in the table below.



Property	Value
Molecular Formula	C24H72O12Si12[1][2][3]
Molecular Weight	Approximately 889.85 g/mol [1][2][3][4]
CAS Registry Number	18919-94-3[1]
IUPAC Name	2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,2 0,20,22,22,24,24-tetracosamethyl- 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa- 2,4,6,8,10,12,14,16,18,20,22,24- dodecasilacyclotetracosane[3]
Boiling Point	518.6°C at 760 mmHg[2]
Density	0.98 g/cm ³ [2]

Biological Activity and Experimental Protocols

Tetracosamethyl-cyclododecasiloxane has demonstrated notable cytotoxic and antimicrobial activities. These properties have been identified in studies involving extracts of the Salvadora persica plant, where this compound is a significant constituent.

Cytotoxic Activity

In vitro studies have shown that Tetracosamethyl-cyclododecasiloxane exhibits selective cytotoxicity against specific cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of Tetracosamethyl-cyclododecasiloxane can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: Human cancer cell lines (e.g., ovarian A2780 and colon HT29) and a normal fibroblast cell line (e.g., MRC5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment.
 Subsequently, the cells are treated with varying concentrations of Tetracosamethyl-



cyclododecasiloxane and incubated for a specified period (e.g., 48-72 hours).

- MTT Addition: After the incubation period, the media is removed, and MTT solution is added
 to each well. The plate is then incubated to allow for the formation of formazan crystals by
 metabolically active cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity

The compound has also been found to have selective antimicrobial properties, particularly against Streptococcus mutans, a bacterium implicated in dental caries.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The antimicrobial activity can be quantified by determining the MIC and MBC values.

- Bacterial Culture:Streptococcus mutans is grown in a suitable broth medium to a specific optical density.
- Serial Dilution: A serial dilution of Tetracosamethyl-cyclododecasiloxane is prepared in a 96well microtiter plate.
- Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).



- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
- MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The plates are incubated, and the lowest concentration that results in no bacterial growth on the agar is considered the MBC.

Logical Relationship of Biological Activities

The following diagram illustrates the known biological activities of Tetracosamethylcyclododecasiloxane and the experimental assays used to determine them.

Caption: Biological activities of Tetracosamethyl-cyclododecasiloxane.

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